molecular formula C18H21NO2 B4765243 N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide

Cat. No. B4765243
M. Wt: 283.4 g/mol
InChI Key: RORLXBSKTLDCOP-UHFFFAOYSA-N
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Description

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide, also known as DMXB-A, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. DMXB-A belongs to the class of compounds known as selective α7 nicotinic acetylcholine receptor (nAChR) agonists.

Mechanism of Action

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide selectively binds to and activates α7 nAChRs, which are expressed in the brain and play a crucial role in cognitive function, neuroprotection, and inflammation. Activation of α7 nAChRs by N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide leads to increased release of neurotransmitters, including acetylcholine, glutamate, and dopamine, which are involved in learning, memory, and mood regulation.
Biochemical and Physiological Effects
N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide has been shown to have a range of biochemical and physiological effects in animal models, including improved cognitive function, reduced inflammation, and enhanced neuroprotection. N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide has also been shown to increase the release of growth factors, such as brain-derived neurotrophic factor (BDNF), which promotes neuronal survival and growth.

Advantages and Limitations for Lab Experiments

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide has several advantages for laboratory experiments, including its high selectivity for α7 nAChRs, which allows for specific targeting of these receptors. N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide also has a long half-life, which allows for sustained activation of α7 nAChRs. However, N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide has several limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.

Future Directions

For N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide research include the development of more potent and selective α7 nAChR agonists and the investigation of its therapeutic applications in other disorders.

Scientific Research Applications

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide has been shown to improve cognitive function, reduce inflammation, and enhance neuroprotection in animal models of these disorders.

properties

IUPAC Name

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-7-4-5-10-16(13)18(20)19-11-12-21-17-14(2)8-6-9-15(17)3/h4-10H,11-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORLXBSKTLDCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCNC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,6-dimethylphenoxy)ethyl]-2-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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